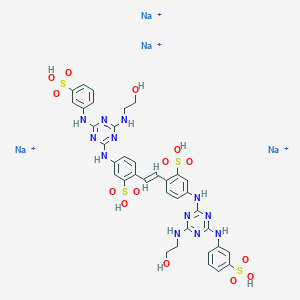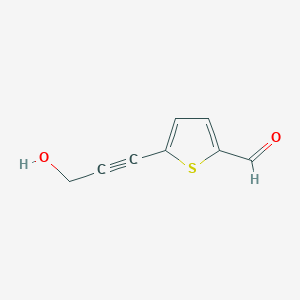
5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C8H6O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a hydroxypropynyl group and an aldehyde group attached to the thiophene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carbaldehyde as the starting material.
Addition of Hydroxypropynyl Group: The hydroxypropynyl group is introduced through a reaction with propargyl alcohol under basic conditions, often using a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the addition of the hydroxypropynyl group to the thiophene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxypropynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carboxylic acid.
Reduction: 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde involves its functional groups:
Aldehyde Group: Can form Schiff bases with amines, which are important in various biochemical processes.
Hydroxypropynyl Group: Can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde: Similar structure but with the hydroxypropynyl group at a different position on the thiophene ring.
5-(3-Hydroxyprop-1-yn-1-yl)furan-2-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of both an aldehyde and a hydroxypropynyl group provides versatility in its applications and reactions.
Properties
IUPAC Name |
5-(3-hydroxyprop-1-ynyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2S/c9-5-1-2-7-3-4-8(6-10)11-7/h3-4,6,9H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPCDKMFYZIYDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C#CCO)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563194 |
Source


|
| Record name | 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133665-84-6 |
Source


|
| Record name | 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
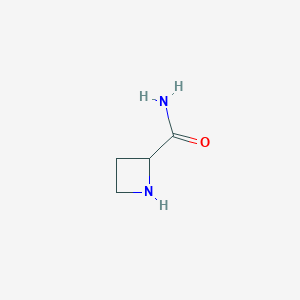

![Tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B111611.png)
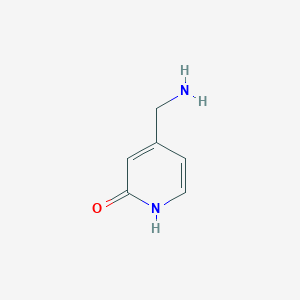
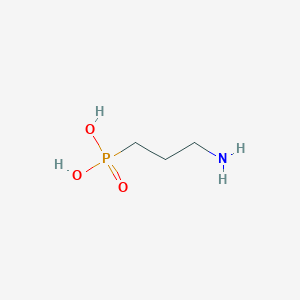

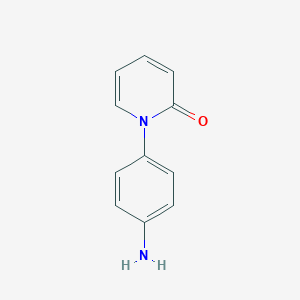
![[(E)-2-Aminoethenyl]dimethylamine](/img/structure/B111639.png)
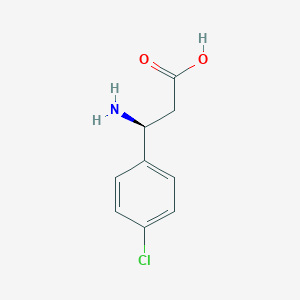
![2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B111656.png)
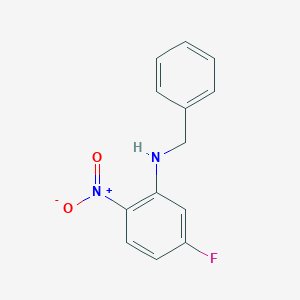
![1-Benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B111663.png)
